1-ethenyl-4-methylpyrrolidin-2-one
Description
1-Ethenyl-4-methylpyrrolidin-2-one is a nitrogen-containing heterocyclic compound. It is a derivative of pyrrolidin-2-one, featuring an ethenyl group at the first position and a methyl group at the fourth position. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
15297-60-6 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethenyl-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-6(2)4-7(8)9/h3,6H,1,4-5H2,2H3 |
InChI Key |
LWWJIQWIJBMGKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C1)C=C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-methylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production of this compound typically involves the ester-to-amide conversion of gamma-butyrolactone with methylamine . Alternative routes include the partial hydrogenation of N-methylsuccinimide and the reaction of acrylonitrile with methylamine followed by hydrolysis .
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-4-methylpyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as Oxone and copper acetate in the presence of oxygen.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic substitution reactions can be carried out using halogens or other electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions include pyrrolidin-2-ones and iodopyrroles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethenyl-4-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethenyl-4-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo a domino process, including the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions contribute to its biological and chemical activities.
Comparison with Similar Compounds
1-Ethenyl-4-methylpyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A parent compound with similar structural features but lacking the ethenyl and methyl groups.
N-Methyl-2-pyrrolidone: Another derivative with a methyl group at the nitrogen position, widely used as a solvent in various industrial applications.
3-Iodopyrroles: Compounds formed through similar synthetic routes, used in the synthesis of drugs and fine chemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications compared to its analogs.
Biological Activity
1-Ethenyl-4-methylpyrrolidin-2-one, also known as a pyrrolidine derivative, has garnered interest in the scientific community due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with an ethenyl group and a methyl substituent. Its molecular formula is , and it possesses unique chemical properties that facilitate its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems. It has been shown to modulate the activity of dopamine (DA) and norepinephrine (NE) transporters, which are crucial for neurotransmission and mood regulation. The compound may act as an inhibitor of these transporters, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.
Table 1: Interaction with Neurotransmitter Transporters
| Compound | Target | Effect | Reference |
|---|---|---|---|
| This compound | Dopamine Transporter (DAT) | Inhibition | |
| This compound | Norepinephrine Transporter (NET) | Inhibition | |
| This compound | Serotonin Transporter (SERT) | Minimal effect |
Pharmacological Effects
Research indicates that this compound exhibits stimulant properties similar to other pyrrolidine derivatives. Its effects on locomotor activity have been documented in animal studies, where it was found to enhance activity levels in a dose-dependent manner.
Case Study: Stimulant Activity in Rodents
A study evaluating the effects of this compound on locomotor activity in rodents revealed significant increases in movement following administration. The compound was administered at various dosages, and the results indicated that higher doses corresponded to greater stimulation of locomotor behavior.
Toxicological Profile
The safety profile of this compound has not been extensively studied; however, similar compounds within the pyrrolidine class have raised concerns regarding neurotoxicity and potential for abuse. Ongoing research is necessary to establish a comprehensive understanding of its toxicological effects.
Table 2: Toxicity Comparisons with Similar Compounds
| Compound | Toxicity Level | Notes |
|---|---|---|
| This compound | Not extensively studied | Potential neurotoxic effects |
| Pyrovalerone | Moderate | Known stimulant with abuse potential |
| Methylphenidate | Low | Established therapeutic use |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
